molecular formula C7H9BrO2 B2520264 Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate CAS No. 83249-14-3

Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2520264
CAS No.: 83249-14-3
M. Wt: 205.051
InChI Key: UOHVTCOIYSLTIZ-UHFFFAOYSA-N
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Description

Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C7H9BrO2. It is known for its unique bicyclic structure, which consists of a three-membered ring fused to a five-membered ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of bicyclo[1.1.1]pentane-1-carboxylate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing waste and environmental impact. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the bicyclic structure provides stability and rigidity to the molecule. These properties enable the compound to interact with specific enzymes, receptors, or other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate
  • Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate
  • Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

Uniqueness

Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHVTCOIYSLTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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